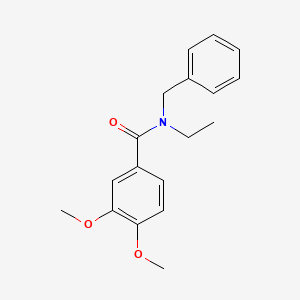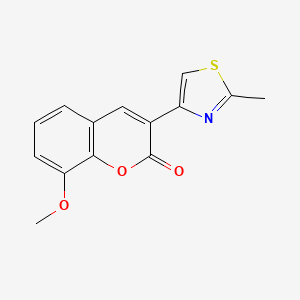
N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has been extensively studied for its pharmacological properties.
作用機序
MCPP is a non-selective serotonin receptor agonist, which means it activates multiple serotonin receptors in the brain. It has a higher affinity for the 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, appetite, and thermoregulation. By binding to these receptors, N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide increases the activity of the serotonin system, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
The effects of N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide on the body are complex and depend on the dose and route of administration. At low doses, N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide has been shown to increase appetite and body temperature in animals and humans. It has also been found to induce anxiety-like behavior in rodents and humans. At higher doses, N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide can cause hallucinations, nausea, and vomiting.
実験室実験の利点と制限
One advantage of using N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide in laboratory experiments is its well-established synthesis method and pharmacological properties. It has been extensively studied and is widely available for research purposes. However, one limitation of using N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide is its non-selective agonist activity, which can make it difficult to determine the specific effects of serotonin on behavior and physiology.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide. One area of interest is its potential as a treatment for anxiety disorders. Studies have shown that N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide can induce anxiety-like behavior in rodents and humans, which suggests that it may be a useful tool for studying the neurobiology of anxiety. Another area of interest is its potential as a tool for studying the role of the serotonin system in regulating appetite and thermoregulation. Finally, further research is needed to determine the specific effects of N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide on different serotonin receptors and how these effects contribute to its behavioral and physiological effects.
合成法
The synthesis of N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide involves the reaction of 1-(2-chlorophenyl)piperazine with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide in its hydrochloride salt form. This synthesis method has been well-established and is widely used in research laboratories.
科学的研究の応用
MCPP has been extensively studied for its pharmacological properties and has been found to interact with various neurotransmitter systems in the brain. It has been used as a research tool to study the serotonin system, particularly the 5-HT2A and 5-HT2C receptors. N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide has also been used to study the effects of serotonin on appetite, thermoregulation, and anxiety.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-15-6-8-16(9-7-15)12(17)14-11-5-3-2-4-10(11)13/h2-5H,6-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMGIZFWVWHTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-methylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethyl-7-[2-(4-morpholinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5868380.png)

![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868389.png)



![6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5868428.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5868431.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5868436.png)




![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5868488.png)